molecular formula C9H12N2O B8807070 4-(Oxetan-3-YL)benzene-1,2-diamine

4-(Oxetan-3-YL)benzene-1,2-diamine

Cat. No.: B8807070
M. Wt: 164.20 g/mol
InChI Key: SSRBPCIJNIBXCQ-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yl)benzene-1,2-diamine (CAS: 1698149-16-4) is a substituted aromatic diamine with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . The compound features an oxetane ring (a strained four-membered oxygen-containing heterocycle) attached to the benzene ring at the para position relative to the two amine groups. Oxetanes are valued in medicinal chemistry for their ability to improve metabolic stability and act as bioisosteres for carbonyl or ether groups .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-(oxetan-3-yl)benzene-1,2-diamine

InChI

InChI=1S/C9H12N2O/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7H,4-5,10-11H2

InChI Key

SSRBPCIJNIBXCQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing substituents (e.g., nitro, oxetane) reduce reaction rates in quinoxaline synthesis by deactivating the aromatic ring .
  • Steric bulk from substituents like oxetane may further hinder reactivity compared to smaller groups (e.g., methyl) .
  • Piperazine and methyl groups enhance reactivity with aliphatic carbonyl compounds due to their electron-donating nature .

Physicochemical Properties

Substituents also influence solubility, polarity, and bioavailability:

Compound Name logP* Hydrogen Bond Donors Hydrogen Bond Acceptors Applications
This compound ~1.2† 4 4 Drug intermediates, heterocyclic synthesis
4-Nitrobenzene-1,2-diamine 0.98 4 6 Explosives, dyes
4-(2-Methyltetrazol-5-yl)benzene-1,2-diamine -0.0642 4 3 Pharmaceuticals (polar scaffolds)
4-Piperazin-1-ylbenzene-1,2-diamine 0.5 4 4 CNS drug candidates

*Predicted using ChemDraw or inferred from analogues; †Estimated based on oxetane’s polarity .

Key Observations :

  • Tetrazole-substituted diamines exhibit exceptionally low logP values, making them suitable for CNS-targeted drugs .

Pharmaceutical Relevance

  • Piperazine-substituted diamines (e.g., 4-Piperazin-1-ylbenzene-1,2-diamine) are intermediates in serotonin 5-HT₆ receptor antagonists, highlighting their role in neuropharmacology .
  • Tetrazole- and oxetane-substituted diamines are explored for metabolic stability and bioavailability, leveraging their balanced polarity .
  • Unsubstituted benzene-1,2-diamine remains a staple in high-yield heterocyclic synthesis but lacks the pharmacokinetic advantages of modern substituents .

Notes and Limitations

The compound This compound in the evidence is listed as 4-(Oxetan-3-yloxy)benzene-1,2-diamine (CAS: 1698149-16-4), suggesting an ether linkage rather than direct oxetane attachment . This discrepancy may affect property comparisons.

The oxetane’s strain and polarity warrant further experimental studies to confirm its effects on synthetic and biological performance.

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